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Compound of Interest

Compound Name: Methyl pentanimidate

Cat. No.: B3061150 Get Quote

Absence of readily available experimental spectroscopic data for methyl pentanimidate in

public databases necessitates the use of predicted values for this guide. The following sections

detail these predicted spectroscopic characteristics and provide generalized experimental

protocols applicable for the analysis of similar small organic molecules.

This technical guide offers a comprehensive overview of the predicted spectroscopic data for

methyl pentanimidate (C₆H₁₃NO, Molecular Weight: 115.17 g/mol ). It includes detailed,

generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is

intended for researchers, scientists, and professionals engaged in drug development and

chemical analysis.

Predicted Spectroscopic Data
The subsequent tables outline the predicted spectroscopic values for methyl pentanimidate.

These predictions are derived from established principles of spectroscopic interpretation for

organic compounds.

Table 1: Predicted ¹H NMR Data for Methyl Pentanimidate (Solvent: CDCl₃, Reference: TMS

(δ 0.00 ppm))
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

CH₃ (ester) ~3.6 Singlet 3H

CH₂ (α to C=N) ~2.2 Triplet 2H

CH₂ (β to C=N) ~1.6 Sextet 2H

CH₂ (γ to C=N) ~1.3 Sextet 2H

CH₃ (terminal) ~0.9 Triplet 3H

NH ~5.0-7.0 Broad Singlet 1H

Table 2: Predicted ¹³C NMR Data for Methyl Pentanimidate (Solvent: CDCl₃, Reference:

CDCl₃ (δ 77.16 ppm))

Carbon Predicted Chemical Shift (δ, ppm)

C=N ~170

O-CH₃ ~52

CH₂ (α to C=N) ~35

CH₂ (β to C=N) ~28

CH₂ (γ to C=N) ~22

CH₃ (terminal) ~14

Table 3: Predicted IR Absorption Data for Methyl Pentanimidate
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch 3300-3500 Medium, Broad

C-H Stretch (sp³) 2850-3000 Strong

C=N Stretch 1640-1690 Strong

C-O Stretch 1200-1300 Strong

Table 4: Predicted Mass Spectrometry Data for Methyl Pentanimidate

m/z Predicted Identity

115 [M]⁺ (Molecular Ion)

100 [M - CH₃]⁺

84 [M - OCH₃]⁺

59 [C₂H₅NO]⁺

57 [C₄H₉]⁺

Experimental Protocols
The following sections provide detailed, generalized protocols for acquiring spectroscopic data

for a liquid organic compound such as methyl pentanimidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A sample of 5-10 mg of methyl pentanimidate should be dissolved in

approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1] The solvent

should contain a reference standard, typically tetramethylsilane (TMS). The resulting solution

is then transferred to a clean, dry 5 mm NMR tube.
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Instrumentation: A high-field NMR spectrometer, operating at 400 MHz or higher and

equipped with a broadband probe, is recommended.

¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field

homogeneity. The spectrum is acquired using a standard single 90° pulse sequence. The

spectral width should be set to encompass the expected range of proton chemical shifts,

typically from 0 to 12 ppm. Depending on the sample concentration, 8 to 64 scans are

usually sufficient.

¹³C NMR Acquisition: The probe is switched to the ¹³C frequency. A proton-decoupled pulse

sequence is used to acquire the spectrum, which simplifies it by collapsing multiplets into

singlets for each carbon atom. The spectral width should be set to cover the expected range

of carbon chemical shifts, generally from 0 to 200 ppm. Due to the low natural abundance of

the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is typically

required.

Data Processing: The acquired free induction decay (FID) is subjected to Fourier

transformation. The resulting spectrum is then phase-corrected. The chemical shift scale is

calibrated using the TMS reference signal at 0 ppm. Finally, the peaks in the ¹H NMR

spectrum are integrated to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in methyl pentanimidate.

Methodology:

Sample Preparation (for a liquid sample): A small drop of the neat liquid sample can be

placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Alternatively, for transmission IR, a thin film of the liquid can be created between two salt

plates (e.g., NaCl or KBr).[2]

Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory, such

as an ATR or a transmission holder, is required.

Data Acquisition: A background spectrum of the empty accessory or clean salt plates is

recorded first to subtract any atmospheric and instrumental interferences. The sample
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spectrum is then recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. To

enhance the signal-to-noise ratio, multiple scans (commonly 16 or 32) are co-added.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum. The characteristic absorption bands are then identified and correlated to their

corresponding functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of methyl
pentanimidate.

Methodology:

Sample Introduction: For a volatile and thermally stable compound like methyl
pentanimidate, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

A dilute solution of the sample, prepared in a volatile solvent such as dichloromethane or

methanol, is injected into the GC inlet.

Instrumentation: A GC-MS system, which consists of a gas chromatograph coupled to a

mass spectrometer (e.g., a quadrupole or time-of-flight analyzer), is used.

GC Separation: The sample is vaporized and separated on a capillary column, typically a

nonpolar DB-5ms column. A temperature program is employed to elute the compound from

the column, for instance, starting at 50°C and ramping up to 250°C.

MS Analysis: As the compound elutes from the GC column, it enters the ion source of the

mass spectrometer. Electron Ionization (EI) is a commonly used technique where molecules

are bombarded with high-energy electrons (typically at 70 eV), leading to their ionization and

fragmentation. The resulting ions are then separated based on their mass-to-charge ratio

(m/z) by the mass analyzer.

Data Processing: The mass spectrum is generated as a plot of relative ion abundance

versus m/z. The molecular ion peak ([M]⁺) is identified to determine the molecular weight of

the compound. The fragmentation pattern is then analyzed to deduce further structural

information.
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Visualization of Experimental Workflow
The diagram below illustrates the general workflow for the spectroscopic analysis of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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